molecular formula C10H10N2O B1463254 Edaravone D5 CAS No. 1228765-67-0

Edaravone D5

Cat. No.: B1463254
CAS No.: 1228765-67-0
M. Wt: 179.23 g/mol
InChI Key: QELUYTUMUWHWMC-VIQYUKPQSA-N
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Description

Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .


Synthesis Analysis

Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.


Molecular Structure Analysis

The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .


Chemical Reactions Analysis

A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .


Physical and Chemical Properties Analysis

Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .

Scientific Research Applications

Neuroprotective Effects in Cerebral Ischemia

Edaravone has demonstrated potent neuroprotective effects in cerebral ischemia-reperfusion (IR) injury. Studies have shown that it significantly alleviates delayed neuronal death and cognitive dysfunction in the hippocampus following cerebral ischemia. This is achieved through its antioxidant action, reducing malondialdehyde levels, increasing superoxide dismutase levels, and suppressing inflammation and astrocyte activation (Jiao et al., 2011).

Enhancement of Neurogenesis

Edaravone has been found to enhance neurogenesis, particularly in the hippocampus following cerebral ischemia. It protects neural stem/progenitor cells from apoptosis, likely by decreasing reactive oxygen species generation and inhibiting protein expressions of hypoxia-inducible factor-1α and cleaved caspase-3 (Lei et al., 2014).

Application in Amyotrophic Lateral Sclerosis (ALS)

Edaravone slows motor decline and decreases SOD1 deposition in ALS model mice. This indicates its potential effectiveness in slowing symptom progression and motor neuron degeneration in ALS, possibly through mechanisms that reduce the deposition of mutant SOD1 (Ito et al., 2008).

Protective Effects on Photoreceptor Degeneration

Edaravone exhibits protective effects against light-induced photoreceptor degeneration in the mouse retina. This suggests that oxidative stress is a critical factor in retinal damage, and systemic administration of edaravone may slow the progression of photoreceptor degeneration (Imai et al., 2010).

Treatment of Pneumococcal Meningitis

In a mouse model of pneumococcal meningitis, edaravone reduces neuronal apoptosis and inflammation in the hippocampus via the Nrf2/HO-1 pathway. This indicates its potential as a promising agent for the treatment of bacterial meningitis (Li et al., 2016).

Future Directions

Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .

Biochemical Analysis

Biochemical Properties

Edaravone D5 plays a crucial role in biochemical reactions by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It interacts with various enzymes, proteins, and biomolecules involved in oxidative stress pathways. For instance, this compound interacts with superoxide dismutase (SOD) and catalase, enhancing their antioxidant activities. Additionally, this compound binds to peroxynitrite, a reactive nitrogen species, and neutralizes its harmful effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to protect neurons from oxidative damage by reducing ROS levels and enhancing mitochondrial function. This compound influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. Furthermore, this compound modulates gene expression related to oxidative stress and inflammation, thereby improving cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge free radicals and inhibit oxidative stress. This compound binds to ROS and reactive nitrogen species, neutralizing their harmful effects. It also activates the Nrf2 pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). Additionally, this compound inhibits the activation of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), reducing inflammation and oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates good stability and minimal degradation under standard laboratory conditions. Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, with consistent reduction in oxidative stress and improvement in cellular function. In both in vitro and in vivo studies, this compound has shown sustained efficacy in protecting neurons and other cell types from oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces oxidative stress and improves motor function in animal models of neurodegenerative diseases. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Sirt1/Nrf2/HO-1/GPx4 pathway. This pathway plays a critical role in regulating oxidative stress and inflammation. This compound enhances the activity of Sirt1, a deacetylase enzyme, which subsequently activates Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, such as HO-1 and GPx4. These genes help in reducing oxidative damage and improving cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It readily crosses the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system. This compound is distributed to various organs, including the heart, lung, and kidney. It is excreted equally via urine and feces. The pharmacokinetics and tissue distribution of this compound have been well-characterized in pre-clinical studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by reducing mitochondrial ROS levels. Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .

Properties

IUPAC Name

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUYTUMUWHWMC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into 50 ml of ethanol, 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine were added, and the mixture was refluxed under stirring for 3 hours. After left to cool, the precipitated crystals were filtered and recrystallized from ethanol to obtain 11.3 g of 3-methyl-1-phenyl-2-pyrazolin-5-one (Compound No. 1) as colorless crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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